2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one

CAS No.: 2191402-69-2

Cat. No.: VC5239324

Molecular Formula: C27H24N4O3S

Molecular Weight: 484.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2191402-69-2 |

|---|---|

| Molecular Formula | C27H24N4O3S |

| Molecular Weight | 484.57 |

| IUPAC Name | 2-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |

| Standard InChI | InChI=1S/C27H24N4O3S/c1-2-16-31-26(32)22-10-6-7-11-23(22)28-27(31)35-18-24-29-25(30-34-24)20-12-14-21(15-13-20)33-17-19-8-4-3-5-9-19/h3-15H,2,16-18H2,1H3 |

| Standard InChI Key | KZLNYEJAECYBCS-UHFFFAOYSA-N |

| SMILES | CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |

Introduction

Chemical Identification and Structural Properties

Basic Chemical Descriptors

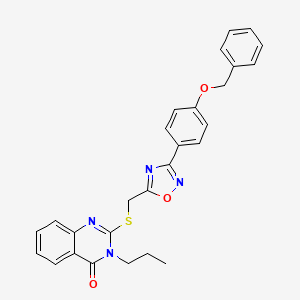

The compound is identified by the IUPAC name 2-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one and has the CAS registry number 2191402-69-2 . Its molecular formula is C₂₇H₂₄N₄O₃S, corresponding to a molecular weight of 484.57 g/mol . The structure combines a quinazolin-4(3H)-one core linked via a thioether bridge to a 1,2,4-oxadiazole moiety substituted with a benzyloxy-phenyl group (Figure 1) .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 2191402-69-2 |

| Molecular Formula | C₂₇H₂₄N₄O₃S |

| Molecular Weight | 484.57 g/mol |

| SMILES | CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |

| InChI Key | KZLNYEJAECYBCS-UHFFFAOYSA-N |

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of this compound likely follows methodologies established for analogous quinazolinone-oxadiazole hybrids. A representative approach involves:

-

Quinazolinone Core Formation: Anthranilic acid derivatives are condensed with isothiocyanates to yield quinazoline-4-one scaffolds, as demonstrated in the synthesis of related compounds .

-

Oxadiazole Ring Construction: Amidoxime intermediates, generated from aryl nitriles and hydroxylamine, undergo cyclization with chloroacetyl chloride to form 1,2,4-oxadiazole derivatives .

-

Coupling Reactions: The quinazolinone and oxadiazole moieties are linked via a thioether bridge using nucleophilic substitution or Mitsunobu reactions .

For example, the oxadiazole intermediate 8a-c (from Scheme 2 in ) could react with a mercapto-quinazolinone derivative under basic conditions to form the thioether linkage.

Stereochemical Considerations

While the compound lacks chiral centers, enantiomerically pure analogues of related quinazolinones (e.g., (R)-61 and (S)-61) demonstrate significant differences in biological activity . This underscores the importance of stereochemical control in synthetic routes for optimized pharmacodynamics.

Pharmacological Evaluation

Antiproliferative Activity

Though direct data on this compound is limited, structurally related quinazolinone-oxadiazole hybrids exhibit antiproliferative activity against cancer cell lines. For instance, compounds 9a-o (Figure 2 in ) showed IC₅₀ values ranging from 0.8–12.3 μM in breast (MCF-7) and colon (HCT-116) cancer models . The benzyloxy-phenyl group may enhance membrane permeability, while the oxadiazole ring contributes to target binding .

Table 2: Biological Activities of Analogues

| Compound Class | Activity (IC₅₀) | Target Organism/Cell Line |

|---|---|---|

| Quinazolin-4(3H)-ones | 1.1–7.3 μM | P. aeruginosa |

| Oxadiazole-quinazolinones | 0.8–12.3 μM | MCF-7, HCT-116 |

Analytical Characterization

Spectroscopic Data

The compound’s structure is confirmed via:

-

IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch, quinazolinone) and ~1250 cm⁻¹ (C-O-C stretch, oxadiazole) .

-

¹H NMR: Signals for the propyl group (δ 0.8–1.6 ppm), benzyloxy aromatic protons (δ 6.8–7.5 ppm), and oxadiazole methylene (δ 4.3 ppm) .

Challenges and Future Directions

-

Solubility Optimization: The nitrile group in 22 improves potency but may reduce aqueous solubility . Prodrug strategies (e.g., carboxylic acid derivatives) warrant exploration.

-

Stereoselective Synthesis: Enantioselective routes, as in 61 and 62, could enhance selectivity and reduce off-target effects .

-

In Vivo Studies: Pharmacokinetic profiling (e.g., bioavailability, metabolic stability) is critical for advancing lead candidates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume